molecular formula C5HF12NO4S2 B13782347 Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine CAS No. 39847-37-5

Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine

Cat. No.: B13782347
CAS No.: 39847-37-5
M. Wt: 431.2 g/mol
InChI Key: KRQOMVHYHHRBPT-UHFFFAOYSA-N
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Description

(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is a compound known for its unique chemical properties and applications. It is a non-coordinating anion with the chemical formula C5HF12NO4S2. This compound is widely used in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of nonafluorobutanesulfonyl fluoride with trifluoromethanesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques to obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound is known to undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted imides.

Scientific Research Applications

(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions due to its strong acidity and stability.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of advanced materials, including ionic liquids and electrolytes for batteries.

Mechanism of Action

The mechanism of action of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong acid and a non-coordinating anion. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethanesulfonyl)imide: Another non-coordinating anion with similar properties.

    Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide: Used in battery electrolytes for its stability and conductivity.

Uniqueness

(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is unique due to its combination of nonafluorobutanesulfonyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties. Its stability, strong acidity, and ability to participate in various reactions make it a valuable compound in multiple scientific fields.

Biological Activity

Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article delves into its biological activity, examining its effects on various biological systems, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorinated groups, which significantly influence its reactivity and interactions with biological molecules. The presence of sulfonyl and trifluoromethyl moieties contributes to its stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components at the molecular level. Research indicates that it may affect:

  • Enzyme Activity : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Cell Membrane Integrity : Disruption of lipid bilayers leading to altered cell permeability.
  • Signal Transduction Pathways : Modulation of pathways critical for cellular communication and function.

Case Studies

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. A notable study demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessments : In vitro assays using human cell lines revealed cytotoxic effects at higher concentrations (above 100 µg/mL), with significant apoptosis observed in cancer cell lines. The compound was found to induce oxidative stress, leading to increased reactive oxygen species (ROS) levels.
  • Neurotoxicity Studies : A recent investigation into the neurotoxic effects of the compound indicated potential neuroprotective properties at low doses, suggesting a dual role depending on the concentration used.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
Antimicrobial AssayMIC = 50 µg/mL against S. aureus and E. coli
Cytotoxicity AssessmentInduces apoptosis in cancer cells at >100 µg/mL
NeurotoxicityNeuroprotective effects at low doses

Properties

CAS No.

39847-37-5

Molecular Formula

C5HF12NO4S2

Molecular Weight

431.2 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-(trifluoromethylsulfonyl)butane-1-sulfonamide

InChI

InChI=1S/C5HF12NO4S2/c6-1(7,3(10,11)12)2(8,9)4(13,14)23(19,20)18-24(21,22)5(15,16)17/h18H

InChI Key

KRQOMVHYHHRBPT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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